

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate CAS number

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Compound of Interest

Compound Name: *Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate*

Cat. No.: *B1291068*

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An In-Depth Technical Guide to **Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate**

Abstract

This technical guide provides a comprehensive overview of **tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate**, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, establish a robust and validated synthesis protocol, detail essential analytical characterization techniques, and explore its application in the development of complex pharmaceutical compounds. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Compound Identification and Physicochemical Properties

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and a methylaminomethyl substituent at the 3-position. The Boc group is instrumental, serving to deactivate the otherwise reactive secondary amine of the piperidine ring, thereby allowing for selective chemical transformations at other positions. Its unique structure makes it a valuable scaffold for introducing a substituted piperidine moiety into larger, biologically active molecules.

The primary identifier for the achiral form of this compound is CAS Number: 1017356-25-0[1]. It is crucial for researchers to note that chiral versions, such as the (R)- and (S)-enantiomers, are also commercially available and possess distinct CAS numbers (e.g., 203941-94-0 for the (3R) enantiomer)[2][3]. The choice between the racemic mixture and a specific enantiomer is dictated by the stereochemical requirements of the final drug target.

Table 1: Core Physicochemical and Structural Data

Property	Value	Source
CAS Number	1017356-25-0	PubChem[1]
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₂	PubChem[1]
Molecular Weight	228.33 g/mol	---
IUPAC Name	tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate	PubChem[1]
Synonyms	N-Boc-3-((methylamino)methyl)piperidine	Various Suppliers
SMILES	<chem>CC(C)(C)OC(=O)N1CCCC(C1)CNC</chem>	PubChem[1]
InChIKey	FWYMKDGOQBTQNE-UHFFFAOYSA-N	PubChem[1]
Physical Form	Typically a liquid or low-melting solid	Sigma-Aldrich[2]

Synthesis Protocol: Reductive Amination Pathway

The synthesis of **tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate** is most efficiently achieved through the reductive amination of a suitable aldehyde precursor. This method is widely adopted due to its high yield, operational simplicity, and the ready availability of starting materials.

Causality of the Synthetic Strategy: The logic behind this two-step conceptual pathway is precise control.

- **Boc Protection:** The initial piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent the piperidine nitrogen from participating in subsequent reactions, such as acting as a nucleophile. It ensures that functionalization occurs specifically at the desired position.
- **Reductive Amination:** This classic reaction forms the C-N bond. It involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde (tert-butyl 3-formylpiperidine-1-carboxylate) with methylamine, which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen for its selectivity; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine, minimizing side reactions.

Experimental Protocol

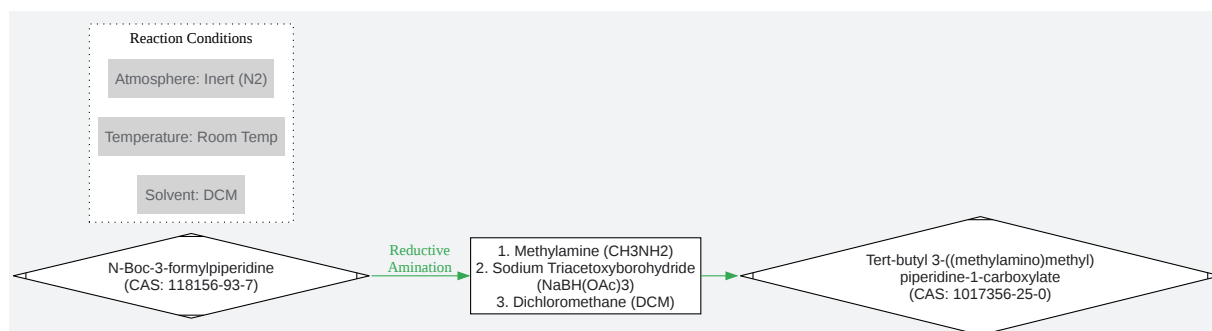
Materials:

- tert-Butyl 3-formylpiperidine-1-carboxylate (CAS: 118156-93-7)[[4](#)]
- Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Dichloromethane (DCM), anhydrous
- Acetic Acid (glacial)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

- **Reaction Setup:** To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
- **Amine Addition:** Add the methylamine solution (1.2-1.5 eq) to the stirred solution. A slight excess ensures the complete consumption of the aldehyde.
- **Imine Formation:** Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the iminium ion intermediate. Allow the mixture to stir at room temperature for 30-60 minutes.
- **Reduction:** Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm. Let the reaction stir at room temperature for 12-18 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting aldehyde.
- **Workup:** Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Synthesis Workflow Diagram



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Caption: Reductive amination workflow for synthesis.

Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of each synthesized batch is paramount for its use in drug discovery pipelines. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure. Key signals include the characteristic singlet for the nine protons of the tert-butyl group (~ 1.4 ppm), signals from the piperidine ring protons, and signals corresponding to the methylamino and methyl groups[5].
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) verifies the exact molecular weight and elemental composition, confirming the correct molecular formula[5].

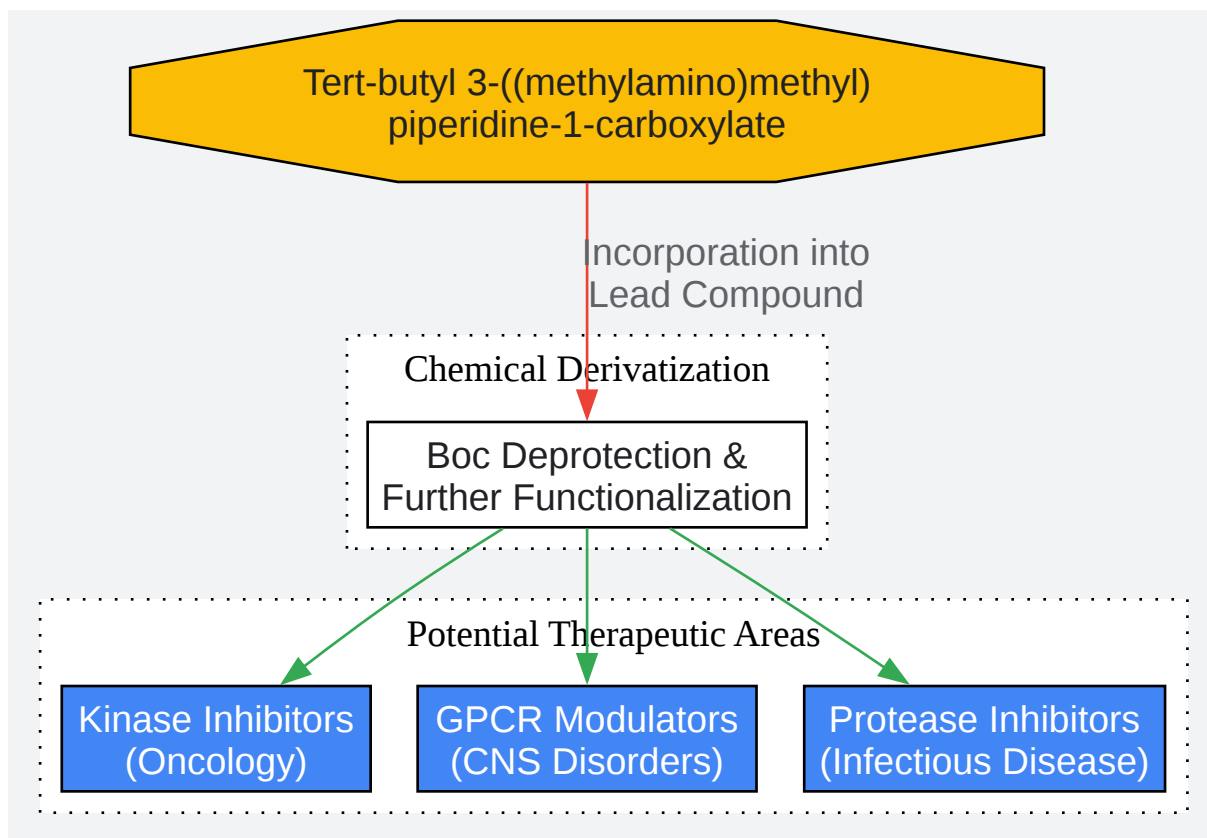
- **High-Performance Liquid Chromatography (HPLC):** HPLC is the gold standard for assessing purity. It separates the target compound from any unreacted starting materials, by-products, or other impurities, allowing for precise quantification (typically >97% purity is required)[5].
- **Infrared (IR) Spectroscopy:** IR spectroscopy confirms the presence of key functional groups. A strong absorption band around 1680-1700 cm^{-1} is indicative of the Boc-carbonyl group, while N-H stretches can also be observed[5].

Applications in Drug Discovery and Development

The true value of **tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate** lies in its role as a versatile intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. This specific building block provides a synthetically accessible handle to incorporate a basic nitrogen center (the methylamino group) which can be crucial for target binding (e.g., forming salt bridges with acidic residues in a protein active site) or for modulating physicochemical properties like solubility.

While direct applications in marketed drugs are proprietary, its structural motif is highly relevant. For instance, the closely related building block, tert-butyl (R)-3-aminopiperidine-1-carboxylate, is used in the synthesis of complex pharmaceutical compounds, including γ -secretase modulators for potential Alzheimer's disease therapy[6]. This highlights the utility of the 3-substituted N-Boc-piperidine core in constructing molecules for complex disease targets. After incorporation into the final molecule, the Boc group is typically removed under acidic conditions to reveal the free piperidine nitrogen, which can be a key pharmacophoric feature or a point for further derivatization.

Role as a Versatile Chemical Scaffold



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Caption: Versatility as a scaffold in drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards[1].

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

Handling Recommendations:

- Always handle this chemical in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of vapors and direct contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate (CAS: 1017356-25-0) is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined structure, accessible synthesis, and the strategic utility of the Boc-protected piperidine scaffold make it a high-value component in the design and synthesis of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any research program leveraging this powerful building block.

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